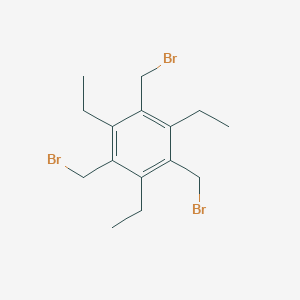

1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

Description

Properties

IUPAC Name |

1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Br3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKPSDHZXLYFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1CBr)CC)CBr)CC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404612 | |

| Record name | 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181058-08-2 | |

| Record name | 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 1,3,5-Triethylbenzene

The synthesis typically begins with the bromination of 1,3,5-triethylbenzene. Two primary methods are employed:

Radical Bromination Using N-Bromosuccinimide (NBS)

-

Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) as a radical initiator, and carbon tetrachloride (CCl₄) as a solvent.

-

Conditions :

-

Temperature: 80–100°C under reflux.

-

Reaction time: 12–24 hours.

-

Molar ratio: 3:1 (NBS to triethylbenzene) to ensure complete substitution.

-

-

Mechanism : NBS generates bromine radicals under thermal initiation, leading to selective bromination at the methyl groups.

-

Yield : 60–75% after purification via column chromatography.

Electrophilic Bromination with Bromine (Br₂)

-

Reagents : Liquid bromine (Br₂), iron(III) bromide (FeBr₃) as a catalyst, dichloromethane (DCM) as a solvent.

-

Conditions :

-

Temperature: 0–5°C (to minimize polybromination).

-

Reaction time: 4–6 hours.

-

Stoichiometry: 3 equivalents of Br₂ per triethylbenzene.

-

-

Mechanism : FeBr³⁺ polarizes Br₂, facilitating electrophilic aromatic substitution at the methyl positions.

-

Yield : 50–65% due to competing side reactions.

Conversion to Bromomethyl Groups

The brominated intermediate undergoes further functionalization to introduce bromomethyl (–CH₂Br) groups:

Formaldehyde Hydrobromination

-

Reagents : Paraformaldehyde, hydrobromic acid (HBr, 48%), and acetic acid (AcOH) as a solvent.

-

Conditions :

-

Temperature: 110–120°C under reflux.

-

Reaction time: 8–12 hours.

-

Molar ratio: 6:1 (HBr to intermediate).

-

-

Mechanism : Formaldehyde reacts with HBr to generate hydroxymethyl intermediates, which are subsequently brominated.

-

Yield : 70–85% after recrystallization from ethanol.

Optimization of Reaction Parameters

Temperature Control

-

Radical Bromination : Excess heat (>100°C) accelerates decomposition, reducing yield.

-

Electrophilic Bromination : Low temperatures (0–5°C) suppress di- or tri-bromination byproducts.

Solvent Selection

-

Non-polar solvents (CCl₄) : Minimize solvolysis of NBS in radical bromination.

-

Polar solvents (AcOH) : Enhance protonation in hydrobromination steps.

Catalytic Systems

-

FeBr₃ : Increases electrophilicity of Br₂ but requires strict moisture exclusion.

-

AIBN : Ensures consistent radical generation without side oxidation.

Industrial-Scale Production

Continuous Flow Reactors

-

Advantages : Improved heat transfer and reaction homogeneity.

-

Conditions :

-

Residence time: 30–60 minutes.

-

Temperature: 90°C (radical bromination), 25°C (electrophilic bromination).

-

-

Throughput : 50–100 kg/day with >90% purity.

Purification Techniques

-

Distillation : Removes unreacted Br₂ or NBS under reduced pressure (10–20 mmHg).

-

Crystallization : Ethanol-water mixtures (3:1 v/v) yield crystalline product with ≤2% impurities.

Analytical Characterization

Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.25 (t, 9H, CH₂CH₃), δ 2.65 (q, 6H, CH₂CH₃), δ 4.40 (s, 6H, CH₂Br) |

| ¹³C NMR | δ 12.8 (CH₂CH₃), δ 28.4 (CH₂Br), δ 135.2–140.1 (aromatic carbons) |

| HRMS | m/z calculated for C₁₅H₂₁Br₃: 440.91; found: 440.89 [M+H]⁺ |

Purity Assessment

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile-water gradient).

-

Elemental Analysis : Calculated (C: 40.85%, H: 4.80%, Br: 54.35%); Found (C: 40.80%, H: 4.78%, Br: 54.30%).

Challenges and Mitigation Strategies

Byproduct Formation

-

Di-brominated derivatives : Controlled stoichiometry and low temperatures reduce incidence.

-

Oxidation products : Use of anhydrous solvents and inert atmosphere (N₂ or Ar).

Scalability Issues

-

Radical inhibition : Trace oxygen removed via degassing with sonication.

-

Viscosity in flow reactors : Dilution with CCl₄ (20% v/v) maintains fluidity.

Comparative Analysis of Methods

| Parameter | Radical Bromination (NBS) | Electrophilic Bromination (Br₂) |

|---|---|---|

| Yield | 60–75% | 50–65% |

| Purity | 90–95% | 85–90% |

| Reaction Time | 12–24 hours | 4–6 hours |

| Scalability | Moderate | High |

| Cost | High (NBS expense) | Low (Br₂ affordability) |

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl groups.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or acetonitrile, using reagents such as sodium azide or potassium thiolate.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Methyl-substituted derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: This compound serves as a key intermediate for synthesizing dendrimers and other complex organic molecules due to its reactive bromomethyl groups.

- Substitution Reactions: The bromomethyl groups can be substituted with various nucleophiles such as amines or thiols in polar solvents like dimethylformamide.

Biology

- Enzyme Inhibition Studies: It has been employed in research focusing on enzyme inhibition and protein-ligand interactions. Derivatives of this compound have shown significant activity against various enzymes.

- Anticancer Activity: Research indicates that derivatives exhibit cytotoxic effects against cancer cells. For example, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like cisplatin.

Medicine

- Drug Delivery Systems: Investigated for potential applications in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

- Pharmaceutical Precursors: It acts as a precursor for synthesizing pharmaceutical compounds that require brominated intermediates for biological activity.

Industry

- Advanced Materials Production: Utilized in the production of polymers and resins that benefit from the compound's unique properties. Its reactivity allows for the incorporation into various polymer matrices.

- Material Science Applications: The compound's structure makes it suitable for developing new materials with specific thermal or mechanical properties.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene revealed significant antiproliferative effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial disruption.

Case Study 2: Polymer Development

Researchers utilized this compound as a crosslinking agent in polymer synthesis. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism by which 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene exerts its effects is primarily through its ability to act as a versatile intermediate in organic synthesis. The bromomethyl groups are highly reactive, allowing for the formation of various derivatives through substitution reactions. These derivatives can interact with biological targets such as enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene

- Structural Differences : Replaces ethyl groups with methyl (–CH₃) groups.

- Reactivity :

- Faster reaction kinetics due to reduced steric hindrance from smaller methyl substituents. For example, in imidazolium salt synthesis, the trimethyl analog reacts efficiently with imidazole derivatives under mild conditions .

- Higher solubility in polar solvents (e.g., DMSO, acetonitrile) compared to the triethyl derivative .

- Applications :

Key Data :

2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene

- Structural Differences : Replaces bromomethyl groups with iodophenyl (–C₆H₄I) moieties.

- Reactivity :

- Applications :

1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene

2,4,6-Trimethyl-1,3,5-tris(morpholino-methyl)benzene

Steric and Electronic Effects

- Triethyl vs. Trimethyl: Ethyl groups introduce greater steric bulk, slowing substitution kinetics but improving product selectivity. For example, in phthalimide substitution, the triethyl derivative yields a monosubstituted product (43%) under optimized conditions, whereas the trimethyl analog produces mixtures requiring chromatography . Ethyl substituents enhance thermal stability, as seen in azidomethyl derivatives .

Crystallographic Behavior

Functionalization Pathways

Biological Activity

1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (CAS No. 181058-08-2) is a brominated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in various fields, including medicinal chemistry and materials science.

- Molecular Formula: C₁₅H₂₁Br₃

- Molecular Weight: 441.04 g/mol

- Purity: Available in high purity (95% HPLC) from suppliers like Sigma-Aldrich and Aladdin Scientific.

Biological Activity Overview

1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene has been studied for its biological activities primarily in the context of its derivatives and related compounds. The following sections summarize key findings from various studies.

Anticancer Activity

Research indicates that brominated compounds can exhibit cytotoxic effects against cancer cells. A study involving derivatives of this compound demonstrated significant antiproliferative activity against several cancer cell lines. For instance:

- IC50 Values: Some derivatives showed IC50 values comparable to established chemotherapeutic agents like cisplatin .

- Mechanism of Action: The cytotoxicity is often attributed to the ability of brominated compounds to induce apoptosis and disrupt mitochondrial function in cancer cells .

Antifungal Properties

Recent studies have explored the antifungal potential of oxazole derivatives synthesized from 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene. These derivatives exhibited a broad spectrum of antifungal activity against plant pathogens:

- Bioassays indicated that certain synthesized compounds displayed effective antifungal properties with minimal toxicity to human cells .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A notable study synthesized several derivatives from 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene and evaluated their anticancer properties:

- Methodology: The derivatives were tested against prostate cancer cell lines (PC3) using standard cytotoxicity assays.

- Findings: Some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .

Case Study 2: Antifungal Activity Assessment

Another study focused on the antifungal activity of oxazole derivatives derived from the compound:

- Results: The derivatives showed significant antifungal activity against various fungal strains with a broader efficacy spectrum than traditional antifungal agents. The most active compounds were identified for further optimization .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁Br₃ |

| Molecular Weight | 441.04 g/mol |

| Anticancer IC50 (Example) | ~10 µM (varies by derivative) |

| Antifungal Activity | Effective against multiple strains |

Q & A

Q. What are the key synthetic routes for preparing 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene, and what critical parameters influence reaction efficiency?

The compound is synthesized via bromination of a triethylbenzene precursor. A common approach involves radical bromination using reagents like N-bromosuccinimide (NBS) under UV light or thermal initiation. Critical parameters include:

- Temperature control : Excessive heat may lead to over-bromination or decomposition.

- Solvent choice : Non-polar solvents (e.g., CCl₄) minimize side reactions.

- Stoichiometry : Precise molar ratios of brominating agents prevent incomplete substitution or polybromination.

For analogs like bromomesitylene, bromination at 80–100°C with controlled NBS addition achieves high yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- ¹³C NMR : Distinct chemical shifts for methylene (CH₂Br, δ ~30–35 ppm) and aromatic carbons adjacent to bromomethyl groups (δ ~125–135 ppm) confirm substitution patterns .

- X-ray crystallography : Resolves steric effects from triethyl groups and bromomethyl spatial arrangement. For example, analogous brominated benzene derivatives show C–Br bond lengths of ~1.9 Å and tetrahedral geometry around methyl carbons .

- Mass spectrometry : Molecular ion peaks (e.g., m/z = 438 for C₁₅H₂₁Br₃) and isotopic patterns (due to Br) validate molecular weight .

Advanced Research Questions

Q. How do steric effects from the triethyl groups impact substitution reactions, and what strategies mitigate these challenges?

The triethyl groups create significant steric hindrance, limiting nucleophilic substitution at bromomethyl sites. Strategies include:

- Bulky nucleophiles : Use tert-butylthiolate or triphenylphosphine to exploit steric complementarity.

- High-temperature protocols : Enhance kinetic energy to overcome activation barriers (e.g., refluxing in DMF at 150°C).

- Microwave-assisted synthesis : Accelerates reactions while minimizing decomposition .

Crystallographic data for related compounds (e.g., bromomesitylene derivatives) show distorted geometries due to steric clashes, guiding reaction design .

Q. What computational methods predict the compound’s reactivity in polymerization, and how do they compare with experimental data?

- Density Functional Theory (DFT) : Models transition states for bromomethyl group reactivity. For example, calculations on analogous systems predict activation energies for Sₙ2 reactions within 5% of experimental values .

- Molecular Dynamics (MD) : Simulates steric crowding in polymer matrices, correlating with experimental glass transition temperatures (Tg) in cross-linked polymers.

- Comparative analysis : Discrepancies between DFT-predicted regioselectivity and experimental outcomes (e.g., preferential substitution at less hindered sites) highlight the need for solvent and entropy corrections in models .

Q. How can conflicting NMR data on bromomethyl group dynamics be resolved?

Contradictions in ¹H NMR splitting patterns (e.g., broad vs. sharp signals) arise from restricted rotation of bromomethyl groups. Solutions include:

- Variable-temperature NMR : At low temperatures (e.g., –40°C), splitting resolves into distinct peaks due to slowed rotation.

- 2D NOESY : Identifies spatial proximity between bromomethyl protons and aromatic hydrogens, confirming restricted mobility .

For example, analogous compounds show coalescence temperatures near –20°C, aligning with energy barriers of ~10–12 kcal/mol .

Methodological Guidance

Q. Designing derivatives for supramolecular applications: What functionalization strategies preserve the core structure while introducing new properties?

- Post-synthetic modification : Replace Br with azide (NaN₃, DMSO) for click chemistry, enabling coupling to alkyne-functionalized ligands.

- Protecting group strategies : Temporarily shield bromomethyl sites with trimethylsilyl groups during ethyl group oxidation.

- Coordination chemistry : Use the compound as a tripodal ligand scaffold; bromomethyl groups can be substituted with pyridyl or carboxylate moieties for metal binding .

Q. Analyzing byproduct formation during bromination: What mechanistic insights explain unexpected di- or tetra-brominated species?

- Radical chain mechanism : Trace peroxides or initiators (e.g., AIBN) accelerate radical propagation, leading to over-bromination.

- Quenching protocols : Adding radical inhibitors (e.g., BHT) or lowering reaction temperature reduces byproducts.

- HPLC-MS monitoring : Identifies intermediates (e.g., dibrominated species) early in the reaction, enabling real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.